
Decoglurant
Übersicht
Beschreibung
Decoglurant, auch bekannt unter seinem Codenamen RG1578 oder RO4995819, ist ein kleines Molekül, das als negativer allosterischer Modulator der metabotropen Glutamatrezeptoren mGlu2 und mGlu3 wirkt . Es wurde ursprünglich von Roche zur unterstützenden Behandlung der Major Depression entwickelt . Trotz seines vielversprechenden Potenzials wurde die Entwicklung von this compound nach klinischen Phase-II-Studien aufgrund enttäuschender Wirksamkeitsergebnisse eingestellt .
Wirkmechanismus
Target of Action
Decoglurant, also known by its code name RG1578 or RO4995819 , is primarily a negative allosteric modulator of the mGlu2 and mGlu3 receptors . These receptors are part of the group II metabotropic glutamate (mGlu) receptors, which play modulatory roles in glutamatergic transmission .
Mode of Action
As a negative allosteric modulator, this compound binds to a site on the mGlu2 and mGlu3 receptors that is distinct from the active site. This binding changes the receptor’s conformation, reducing its affinity for its ligand and thus decreasing receptor activity .
Biochemical Pathways
It is known that mglu2/3 receptor antagonists, like this compound, can increase extracellular serotonin concentration in the medial prefrontal cortex (mpfc) and the firing rate of serotonin . This suggests that this compound may influence serotonin signaling pathways.
Result of Action
This compound has been used in trials studying the treatment of Major Depressive Disorder . Preclinical studies have revealed that mGlu2/3 receptor antagonists, like this compound, have antidepressant-like effects . These effects are thought to be due to the modulation of glutamatergic transmission in the brain .
Biochemische Analyse
Biochemical Properties
Decoglurant interacts with the mGlu 2 and mGlu 3 receptors . As a negative allosteric modulator, it binds to these receptors and decreases their activity . This interaction with the mGlu 2 and mGlu 3 receptors is crucial in its role in biochemical reactions .
Cellular Effects
This compound’s interaction with the mGlu 2 and mGlu 3 receptors influences various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its role as a negative allosteric modulator of the mGlu 2 and mGlu 3 receptors . By binding to these receptors, it decreases their activity . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently available.
Dosage Effects in Animal Models
While this compound has been used in trials studying the treatment of major depressive disorder , specific details on how the effects of this compound vary with different dosages in animal models are not currently available.
Analyse Chemischer Reaktionen
Decoglurant durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Molekül modifizieren und möglicherweise seine Aktivität verändern.
Substitutionsreaktionen: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile, die bestimmte Atome oder Gruppen im Molekül ersetzen können.
Additionsreaktionen: Diese Reaktionen können neue funktionelle Gruppen zum Molekül hinzufügen, wodurch seine Eigenschaften möglicherweise verbessert werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation verschiedene Derivate mit veränderten elektronischen Eigenschaften ergeben, während Substitutionsreaktionen neue funktionelle Gruppen einführen könnten, die die Aktivität des Moleküls verändern .
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways
- Increased Serotonin Concentration : By modulating mGlu2/3 receptors, decoglurant may increase extracellular serotonin levels in the medial prefrontal cortex, potentially alleviating depressive symptoms.
- Impact on Cognitive Function : The compound has also been hypothesized to improve cognitive function, although clinical evidence has been mixed.
Major Depressive Disorder
This compound has undergone extensive clinical trials to assess its efficacy as an adjunctive treatment for MDD. A notable randomized, double-blind, placebo-controlled trial evaluated its effects in patients with partially refractory MDD.
- Trial Design : The study included 357 participants who were randomized to receive either this compound (at doses of 5 mg, 15 mg, or 30 mg) or placebo, alongside ongoing treatment with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) .
- Outcomes : The primary outcome was the change in Montgomery-Åsberg Depression Rating Scale (MADRS) scores over six weeks. Results indicated no significant differences between this compound and placebo groups regarding reductions in MADRS scores or response/remission rates .
- Cognitive Assessments : Secondary measures included cognitive performance assessments using the Cambridge Neuropsychological Test Automated Battery. Again, no significant differences were observed between treatment and placebo groups .
Summary of Findings
Outcome Measure | This compound Group | Placebo Group | Significance |
---|---|---|---|
Change in MADRS Score | No significant difference | No significant difference | p > 0.05 |
Cognitive Speed Composite Scores | No significant difference | No significant difference | p > 0.05 |
Serious Adverse Events Reported | Few incidents | Few incidents | - |
Case Studies and Observations
Several case studies have highlighted the potential role of this compound in specific patient populations:
- Treatment-Resistant Depression : Some studies suggest that while this compound did not show overall efficacy in broad populations, it may still have potential benefits in carefully selected subgroups of treatment-resistant patients .
- Cognitive Impairment : Initial hypotheses proposed that this compound could reverse cognitive deficits associated with depression; however, clinical evidence has not consistently supported this claim .
Vergleich Mit ähnlichen Verbindungen
Decoglurant gehört zu einer Klasse von Verbindungen, die als mGlu2/3-Rezeptor-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen:
Basimglurant (RO4917523): Ein weiterer negativer allosterischer Modulator von mGlu2/3-Rezeptoren, der ebenfalls von Roche entwickelt wurde.
DSP-3456: Ein negativer allosterischer Modulator in Phase-1-Studien.
Was this compound auszeichnet, ist seine spezifische chemische Struktur, die einen Pyrazolo[1,5-a]pyrimidin-Kern und mehrere Trifluormethylgruppen umfasst . Diese Struktur trägt zu seinem einzigartigen pharmakologischen Profil und seiner Fähigkeit bei, mGlu2/3-Rezeptoren effektiv zu modulieren .
Vorbereitungsmethoden
Die Synthese von Decoglurant umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, obwohl spezifische Details zur großtechnischen Produktion nicht leicht verfügbar sind .
Biologische Aktivität
Decoglurant, a selective negative allosteric modulator of metabotropic glutamate receptors 2 and 3 (mGlu2/3), has been investigated for its potential antidepressant and procognitive effects. This compound was primarily developed to treat major depressive disorder (MDD), particularly in patients who did not respond adequately to conventional antidepressants. The following sections provide a detailed overview of its biological activity, including clinical trial findings, mechanisms of action, and relevant case studies.
This compound targets the mGlu2 and mGlu3 receptors, which are primarily located presynaptically and play a crucial role in inhibiting glutamate release. By modulating these receptors, this compound aims to restore the balance of glutamatergic neurotransmission, which is often disrupted in mood disorders. The modulation of glutamate signaling is thought to facilitate neuroplasticity and improve mood regulation.
Overview of Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in treating MDD. A notable randomized, double-blind, placebo-controlled trial assessed its effects as an adjunctive treatment to standard antidepressants in patients with partially refractory MDD.
The trial involved 357 participants who were randomized into four groups: this compound at doses of 5 mg, 15 mg, or 30 mg daily, or a placebo. The primary outcome was measured using the Montgomery-Åsberg Depression Rating Scale (MADRS). Despite the well-tolerated nature of the drug, results indicated no significant improvement in depressive symptoms compared to placebo .
Additional Observations
- Cognitive Effects : Secondary measures included cognitive assessments using the Cambridge Neuropsychological Test Automated Battery. This compound did not show significant effects on cognitive accuracy or speed .
- Safety Profile : The compound was generally well tolerated with few reported serious adverse events. No deaths occurred during the trials .
Case Studies
A comprehensive review highlighted that while this compound was designed to enhance antidepressant effects through glutamatergic modulation, its clinical application has faced challenges. For instance:
- Case Study A : In a subgroup analysis involving patients who had previously failed multiple antidepressant therapies, this compound still did not demonstrate significant efficacy, indicating that its mechanism may not sufficiently address the underlying neurobiology of treatment-resistant depression .
- Case Study B : Another analysis focused on the neurobiological markers associated with response to mGlu2/3 modulation suggested that individual variability in receptor expression might influence treatment outcomes .
Comparative Analysis with Other Agents
To contextualize this compound's efficacy, it is useful to compare it with other agents targeting similar pathways:
Agent | Mechanism | Efficacy in MDD | Notes |
---|---|---|---|
This compound | mGlu2/3 negative allosteric modulator | No significant efficacy observed | High placebo response; well tolerated |
Ketamine | NMDA receptor antagonist | Rapid antidepressant effects | Shows promise in treatment-resistant depression |
Traxoprodil | NMDA receptor antagonist | Antidepressant-like effects in models | Potentiates other antidepressants' effects |
Eigenschaften
IUPAC Name |
5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHZVARRXJSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031872 | |
Record name | Decoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911115-16-7 | |
Record name | 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911115-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decoglurant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decoglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11923 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Decoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECOGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: How does Decoglurant interact with its target and what are the downstream effects?
A: this compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptors type 2 and 3 (mGlu2/3) [, , , ]. Instead of directly blocking the glutamate binding site, this compound binds to an allosteric site on the receptor, decreasing the affinity of glutamate for its binding site. This ultimately reduces the activity of these receptors. mGlu2/3 are involved in modulating glutamate signaling in the brain, and their dysfunction is implicated in conditions like depression [, ]. By reducing mGlu2/3 activity, this compound was hypothesized to have antidepressant and procognitive effects.
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A: While specific SAR data for this compound itself might be proprietary, research on negative allosteric modulators of mGlu2/3, in general, indicates that even small structural modifications can significantly impact their activity, potency, and selectivity for mGlu2 vs. mGlu3 []. Factors like the size and orientation of substituents on the core scaffold, as well as physicochemical properties, can influence their binding affinity and interactions with the allosteric binding site.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.